

An In-depth Technical Guide to 4-Butylaniline (CAS: 104-13-2)

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Compound of Interest

Compound Name: **4-Butylaniline**

Cat. No.: **B089568**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Butylaniline** (CAS No. 104-13-2), a versatile aromatic amine utilized in a range of industrial and research applications. The document details its chemical and physical properties, outlines key synthetic methodologies, and explores its applications in the synthesis of dyes, liquid crystals, and its role in biological research as a mammalian retinoid cycle inhibitor. Detailed experimental protocols, safety and toxicity data, and spectroscopic analyses are presented to serve as a crucial resource for professionals in chemistry and drug development.

Chemical and Physical Properties

4-Butylaniline is a clear, colorless to orange or pale yellow liquid with a faint amine-like odor. [1][2] It is characterized by a butyl group substituted at the para-position of an aniline ring, which influences its solubility and reactivity.[2]

Table 1: Physical and Chemical Properties of **4-Butylaniline**

Property	Value	Source(s)
CAS Number	104-13-2	[1]
Molecular Formula	C ₁₀ H ₁₅ N	[1]
Molecular Weight	149.23 g/mol	[1]
Appearance	Colorless to orange liquid	[1] [3]
Melting Point	-21.3 °C	[1]
Boiling Point	133-134 °C at 14 mmHg	[3]
Density	0.945 g/mL at 25 °C	[3]
Refractive Index (n ₂₀ /D)	1.535	[3]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and ether.	[4]

Synthesis of 4-Butylaniline

Several synthetic routes to **4-butylaniline** have been established, with the most common industrial method involving the nitration of butylbenzene followed by the reduction of the resulting nitro group. Other notable methods include the direct alkylation of aniline and the C-C amination of secondary alcohols.

Experimental Protocol: Synthesis via Nitration and Reduction of n-Butylbenzene

This two-step method is a primary industrial route for producing **4-butylaniline**. The process involves the electrophilic nitration of n-butylbenzene to form a mixture of nitrobutylbenzene isomers, followed by the selective reduction of the para-isomer.

Step 1: Nitration of n-Butylbenzene

This procedure is based on established industrial processes for aromatic nitration.[\[5\]](#)[\[6\]](#)

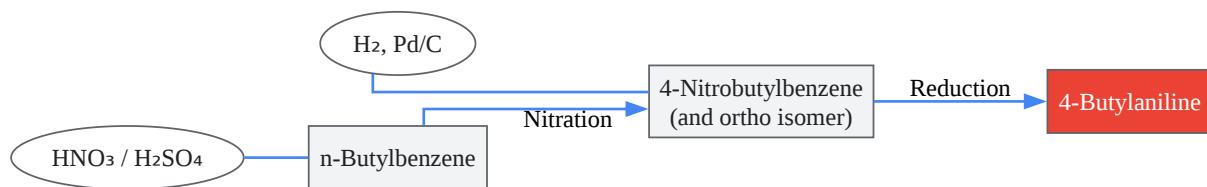
- Materials: n-Butylbenzene, concentrated sulfuric acid (98%), concentrated nitric acid (70%), ice, sodium bicarbonate solution, dichloromethane.
- Procedure:
 - To a jacketed reactor equipped with a stirrer and cooling system, add n-butylbenzene.
 - Cool the reactor to 0-5 °C using an ice-salt bath.
 - Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred n-butylbenzene. Maintain the temperature below 10 °C throughout the addition. The molar ratio of reactants is crucial for selective mononitration.^[6]
 - After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours to ensure the reaction goes to completion.
 - Carefully pour the reaction mixture onto crushed ice to quench the reaction.
 - Separate the organic layer. Wash it sequentially with cold water, a dilute solution of sodium bicarbonate (to neutralize residual acid), and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent (e.g., dichloromethane if used) under reduced pressure.
 - The resulting crude product is a mixture of ortho- and para-nitrobutylbenzene, which can be separated by fractional distillation under vacuum. The para-isomer is the desired precursor for the next step.

Step 2: Reduction of 4-Nitrobutylbenzene

This protocol describes a general method for the catalytic hydrogenation of a nitroaryl compound.^[7]

- Materials: 4-Nitrobutylbenzene, ethanol, catalyst (e.g., 5% Palladium on Carbon (Pd/C) or Raney Nickel), hydrogen gas source.
- Procedure:

- In a high-pressure hydrogenation vessel (autoclave), dissolve 4-nitrobutylbenzene in a suitable solvent such as ethanol.
- Add the catalyst (e.g., 50 mg of catalyst for ~4 mmol of nitro compound).[7]
- Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas.
- Pressurize the vessel with hydrogen gas and stir the mixture vigorously. The reaction can often be carried out at room temperature or with gentle heating.[7]
- Monitor the reaction progress by tracking hydrogen uptake or by using Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.[7]
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Evaporate the solvent from the filtrate under reduced pressure to yield crude **4-butylaniline**.
- Purify the product by vacuum distillation to obtain pure **4-butylaniline**.



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Figure 1: General workflow for the synthesis of **4-Butylaniline**.

Applications and Experimental Protocols

4-Butylaniline is a key intermediate in the synthesis of various high-value chemicals, including dyes and liquid crystals.[8][9]

Synthesis of Acid Green 27

4-Butylaniline is a crucial precursor in the manufacture of Acid Green 27 (C.I. 61580), an anthraquinone dye.[8][10] The synthesis involves the condensation of **4-butylaniline** with an anthracene derivative, followed by sulfonation and conversion to its sodium salt.[10]

Experimental Protocol: General Procedure for Acid Green 27 Synthesis

This protocol is a generalized representation based on the described manufacturing methods. [8][10]

- Materials: Anthracene-1,4,9,10-tetraol (Leucoquinizarin), **4-butylaniline**, oleum (fuming sulfuric acid), sodium hydroxide.
- Procedure:
 - Condensation: React anthracene-1,4,9,10-tetraol with two equivalents of **4-butylaniline** in a suitable high-boiling solvent or neat at an elevated temperature. This reaction forms the 1,4-bis(4-butylphenylamino)anthraquinone structure.
 - Sulfonation: Isolate the crude condensation product and treat it with oleum ($H_2SO_4 \cdot SO_3$). The sulfonation occurs on the phenyl rings derived from **4-butylaniline**. The temperature and duration of this step are critical to control the degree of sulfonation.
 - Neutralization/Salification: Quench the sulfonation mixture by carefully adding it to ice water. Neutralize the acidic solution with sodium hydroxide to precipitate the disodium salt of the dye.
 - Purification: The crude dye is then filtered, washed, and dried. Further purification can be achieved by recrystallization.

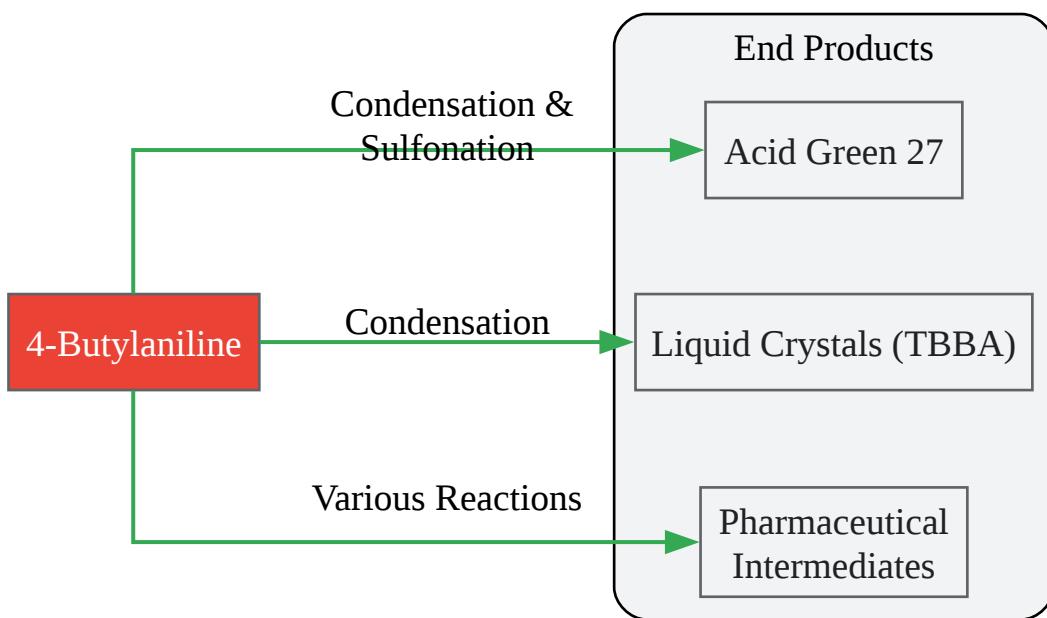
Synthesis of Liquid Crystals

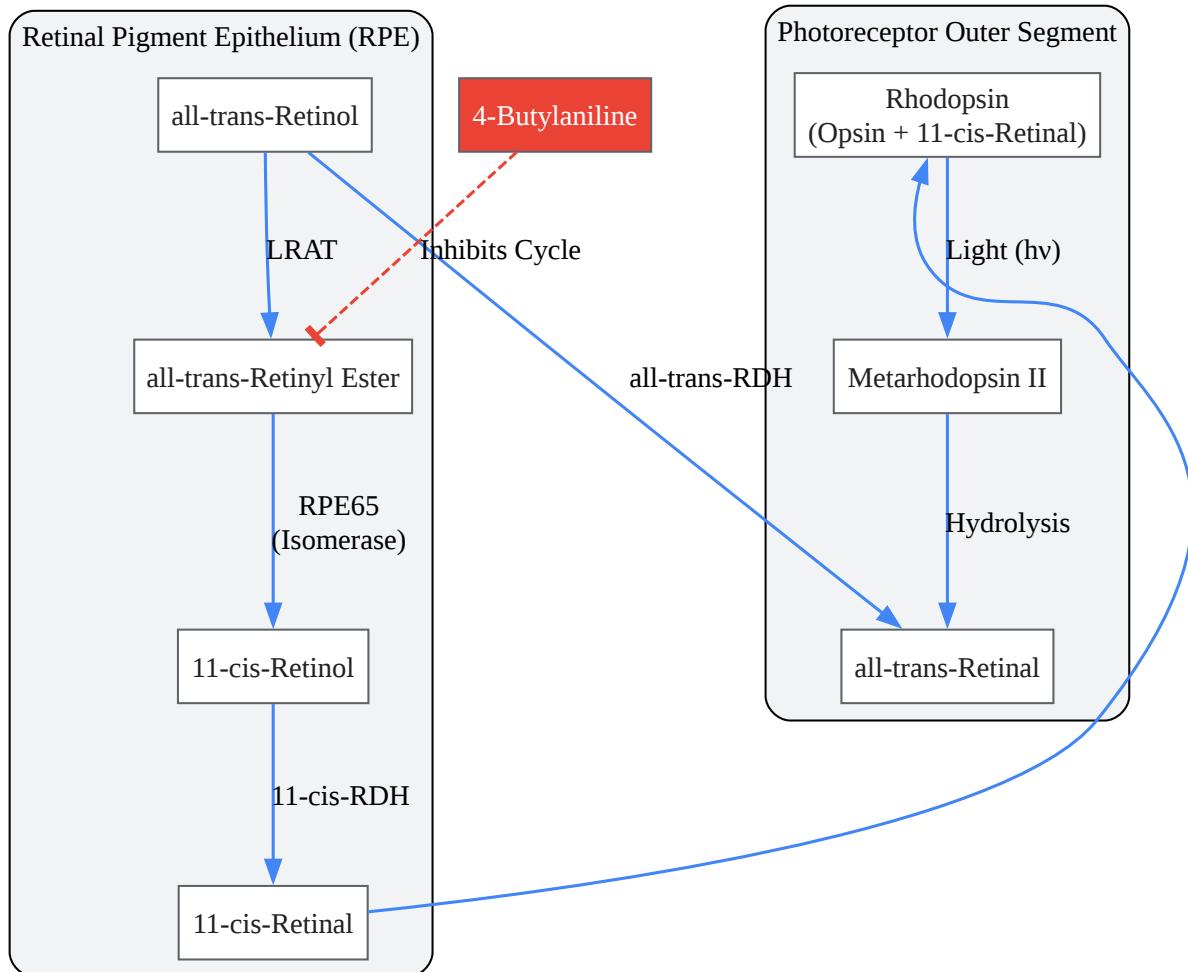
4-Butylaniline is used to synthesize Schiff base liquid crystals, such as N,N'-(terephthalylidene)bis(4-n-butylaniline) (TBBA), which exhibit various mesomorphic phases.[11]

Experimental Protocol: Synthesis of N,N'-(terephthalylidene)bis(4-n-butylaniline) (TBBA)

This protocol is based on the condensation reaction between an aldehyde and an amine to form an imine (Schiff base).

- Materials: Terephthalaldehyde, **4-butyylaniline** (2 equivalents), absolute ethanol or another suitable solvent like carbon disulfide.[\[11\]](#)
- Procedure:
 - Dissolve terephthalaldehyde in a minimal amount of hot absolute ethanol in a round-bottom flask equipped with a reflux condenser.
 - In a separate container, dissolve two molar equivalents of **4-butyylaniline** in absolute ethanol.
 - Add the **4-butyylaniline** solution to the stirred terephthalaldehyde solution. A precipitate may form immediately.
 - Heat the mixture to reflux and maintain reflux for several hours to drive the condensation reaction to completion.
 - Cool the reaction mixture to room temperature and then in an ice bath to maximize crystallization.
 - Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
 - Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain pure TBBA crystals.





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